

Spectroscopic Profile of Benzyloxyacetic Acid: A Technical Guide

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Compound of Interest

Compound Name: Benzyloxyacetic acid

Cat. No.: B1267153

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This technical guide provides a comprehensive overview of the spectroscopic data for **benzyloxyacetic acid** (CAS No. 30379-55-6), a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Chemical Structure and Properties

- IUPAC Name: 2-(phenylmethoxy)acetic acid
- Molecular Formula: $C_9H_{10}O_3$
- Molecular Weight: 166.17 g/mol
- Appearance: Colorless to pale yellow liquid
- Boiling Point: 146 °C at 1.1 Torr^[1]
- Melting Point: 80-81 °C^[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for **benzyloxyacetic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data of **Benzyloxyacetic Acid**

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|--------------|-------------|--------------------------|
| ~10.5 | Singlet | 1H | -COOH |
| 7.35 - 7.25 | Multiplet | 5H | Aromatic C-H |
| 4.60 | Singlet | 2H | -O-CH ₂ -Ph |
| 4.15 | Singlet | 2H | -O-CH ₂ -COOH |

Table 2: ^{13}C NMR Spectroscopic Data of **Benzyloxyacetic Acid**

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|--------------------------|
| ~173 | C=O (Carboxylic Acid) |
| ~137 | Aromatic C (Quaternary) |
| ~128.5 | Aromatic C-H |
| ~128.0 | Aromatic C-H |
| ~127.5 | Aromatic C-H |
| ~73 | -O-CH ₂ -Ph |
| ~68 | -O-CH ₂ -COOH |

Infrared (IR) Spectroscopy

Table 3: FTIR Spectroscopic Data of **Benzyloxyacetic Acid**

| Wavenumber (cm ⁻¹) | Functional Group Assignment |
|--------------------------------|-------------------------------|
| 3300 - 2500 (broad) | O-H stretch (Carboxylic Acid) |
| ~3030 | C-H stretch (Aromatic) |
| ~2930 | C-H stretch (Aliphatic) |
| ~1730 | C=O stretch (Carboxylic Acid) |
| ~1220 | C-O stretch |
| ~1100 | C-O stretch (Ether) |

Mass Spectrometry (MS)

The mass spectrum of **benzyloxyacetic acid** shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is consistent with the structure of the molecule.

Table 4: Mass Spectrometry Data of **Benzyloxyacetic Acid**

| m/z | Assignment |
|-----|---|
| 166 | [M] ⁺ (Molecular Ion) |
| 91 | [C ₇ H ₇] ⁺ (Tropylium ion) |
| 77 | [C ₆ H ₅] ⁺ (Phenyl ion) |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Instrument parameters may vary.

NMR Spectroscopy

A sample of **benzyloxyacetic acid** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. For ¹³C NMR, a

proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

FTIR Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a range of 4000 to 400 cm^{-1} . A background spectrum of the clean ATR crystal is recorded prior to the sample analysis and subtracted from the sample spectrum.

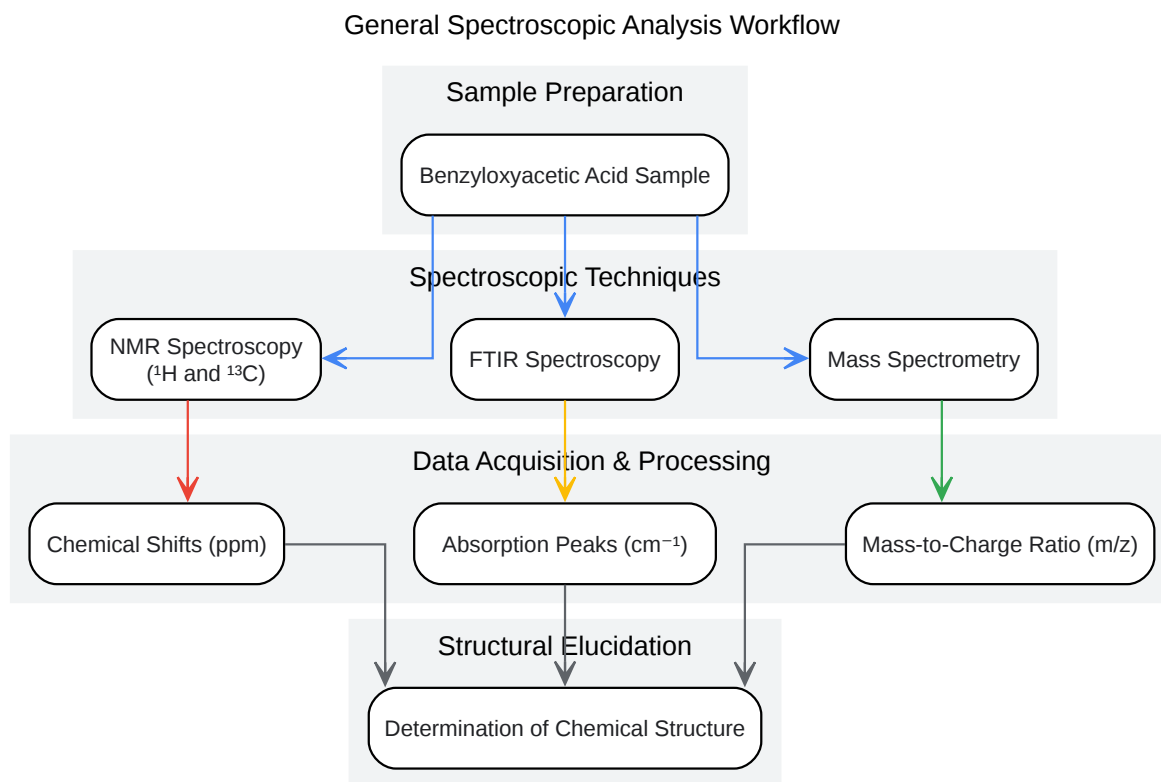
Mass Spectrometry

Mass spectral data is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction. For GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **benzyloxyacetic acid**.

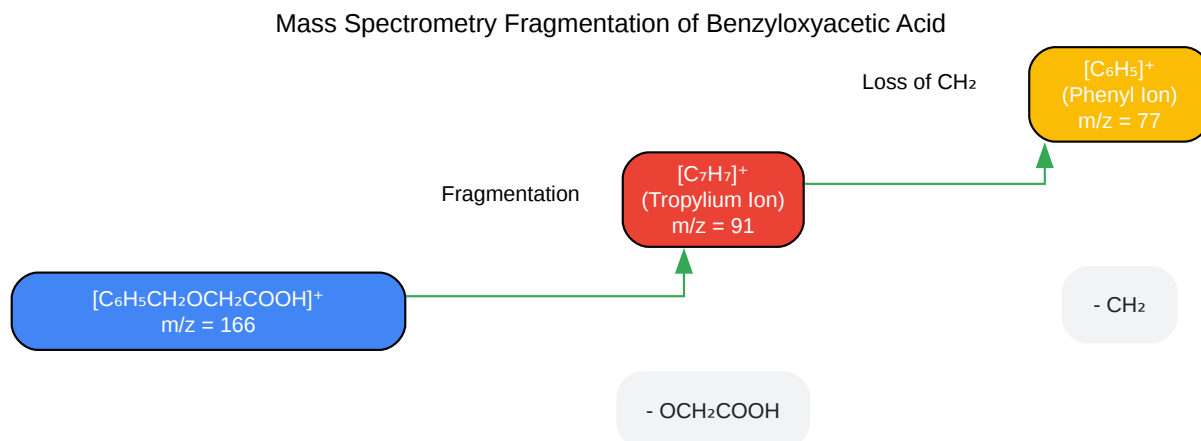


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Caption: General workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation of Benzyloxyacetic Acid

This diagram illustrates the key fragmentation pathway of **benzyloxyacetic acid** in a mass spectrometer.



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Caption: Key fragmentation of **benzyloxyacetic acid**.

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References

- 1. benchchem.com [benchchem.com]
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